molecular formula C8H6F3NO2 B3039646 5-Amino-2-(trifluoromethyl)benzoic acid CAS No. 1245457-01-5

5-Amino-2-(trifluoromethyl)benzoic acid

Cat. No.: B3039646
CAS No.: 1245457-01-5
M. Wt: 205.13 g/mol
InChI Key: PFSWMXOTOVEMHA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation in Academic Discourse

In scientific literature, precise nomenclature and structural representation are paramount for unambiguous communication. 5-Amino-2-(trifluoromethyl)benzoic acid is systematically named according to IUPAC conventions, which define the position of the functional groups on the benzoic acid backbone. The compound is one of several isomers, with the relative positions of the amino and trifluoromethyl groups being critical to its distinct properties. For instance, the isomer 2-Amino-5-(trifluoromethyl)benzoic acid is more commonly cited in chemical databases. nih.govbiosynth.comcymitquimica.com

The structural and identifying information for this compound is detailed in the interactive table below, providing a clear reference for its chemical identity. aaronchem.comappchemical.comsynquestlabs.commyskinrecipes.comalchimica.cz

Table 1: Nomenclature and Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 1245457-01-5
Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol

| SMILES | Nc1ccc(c(c1)C(=O)O)C(F)(F)F |

Significance within Fluorinated Aromatic Carboxylic Acid Chemistry Research

The significance of this compound in research is largely attributed to its nature as a fluorinated aromatic carboxylic acid. The introduction of fluorine atoms into organic molecules is a key strategy in the development of pharmaceuticals, agrochemicals, and functional materials. hokudai.ac.jp Fluorinated compounds often exhibit enhanced metabolic stability and increased lipophilicity, which can improve their pharmacokinetic profiles. mdpi.comnbinno.com

The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety in medicinal chemistry. nbinno.com Its strong electron-withdrawing nature can significantly alter the acidity of the carboxylic acid group and the basicity of the amino group, thereby influencing molecular interactions and binding affinity to biological targets. nbinno.comwikipedia.org The -CF3 group can also serve as a bioisostere for other chemical groups, like a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties. wikipedia.org As a result, fluorinated aromatic carboxylic acids like this compound are considered powerful building blocks for creating novel compounds with desirable biological or material properties. hokudai.ac.jprsc.org The presence of the amino group provides a reactive handle for further chemical modifications, such as amide bond formation, enabling its incorporation into larger, more complex molecular architectures.

Overview of Research Trajectories for Aromatic Amino-Carboxylic Acids

Aromatic amino-carboxylic acids are a cornerstone of modern drug discovery and natural product synthesis. researchgate.netrsc.org Compounds such as the isomers of aminobenzoic acid serve as versatile scaffolds for the synthesis of a wide array of bioactive molecules. rsc.orgnih.gov Research in this area follows several key trajectories.

One major focus is the use of these compounds as starting materials in the synthesis of pharmaceuticals. researchgate.net The bifunctional nature of aromatic amino-carboxylic acids allows them to be readily incorporated into diverse molecular frameworks to develop therapeutic agents with a wide range of activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.gov For example, para-aminobenzoic acid (PABA) is a well-known building block found in numerous commercial drugs. researchgate.netnih.gov

Another significant research trajectory involves the development of new synthetic methodologies to create novel derivatives of aromatic amino-carboxylic acids. nih.gov This includes exploring different substitution patterns on the aromatic ring to modulate the compound's properties. The goal is to expand the chemical space available to medicinal chemists and to generate libraries of compounds for high-throughput screening. nih.gov Furthermore, there is ongoing research into the bioisosteric replacement of the carboxylic acid group to overcome issues such as metabolic instability or poor membrane permeability, which can sometimes be associated with this functional group. ucc.ieresearchgate.netnih.gov The continued exploration of these molecules is expected to lead to the development of new therapeutic agents with improved efficacy and safety profiles. numberanalytics.com

Properties

IUPAC Name

5-amino-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSWMXOTOVEMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 2 Trifluoromethyl Benzoic Acid

Established Synthetic Routes and Their Mechanistic Investigations

Traditional synthesis of 5-Amino-2-(trifluoromethyl)benzoic acid often relies on robust, well-understood chemical transformations applied in a sequential manner. These routes are characterized by their reliability and scalability, though they may involve harsh conditions or multiple intermediate purification steps.

A primary and direct strategy for synthesizing this compound involves the regioselective introduction of an amino group onto the 2-(trifluoromethyl)benzoic acid backbone. This is most commonly achieved through a two-step process of nitration followed by reduction.

The mechanistic foundation of this approach lies in the principles of electrophilic aromatic substitution. The benzoic acid ring is activated by two deactivating, meta-directing groups: the carboxylic acid (-COOH) at position 1 and the trifluoromethyl (-CF3) group at position 2. Both groups withdraw electron density from the aromatic ring, directing incoming electrophiles to the positions meta to themselves. The position-5 is meta to both the -COOH and the -CF3 groups, making it the most electronically favorable site for nitration.

The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which then attacks the aromatic ring at the 5-position. Subsequent reduction of the resulting 5-nitro-2-(trifluoromethyl)benzoic acid is commonly performed using methods such as catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with metals like iron, tin, or zinc in an acidic medium.

Table 1: Typical Reaction Sequence for Regioselective Amination

Step Reaction Reagents Typical Conditions Product
1 Nitration HNO₃ / H₂SO₄ 0-25 °C 5-Nitro-2-(trifluoromethyl)benzoic acid

An alternative synthetic direction involves the introduction of a trifluoromethyl group onto a pre-existing aminobenzoic acid derivative. While conceptually straightforward, the direct trifluoromethylation of 5-aminobenzoic acid to achieve the desired isomer is challenging due to regioselectivity issues and the harsh conditions often required for C-H trifluoromethylation.

Modern trifluoromethylation methods often employ radical or transition-metal-catalyzed pathways. Reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of an activating agent or sodium triflinate (NaSO₂CF₃) under photoredox catalysis can be used to install a CF₃ group. mdpi.com However, the directing effects of the amino and carboxyl groups on 5-aminobenzoic acid would not selectively favor substitution at the 2-position. Therefore, this approach is more synthetically viable when starting with a precursor that can direct the trifluoromethylation to the desired location, such as through a Sandmeyer-type reaction on a suitably substituted aniline (B41778) or by using an ortho-directing group that is later converted to the carboxylic acid.

Multi-step syntheses from readily available chemical precursors provide a flexible and common route to this compound. A representative pathway begins with a simpler trifluoromethylated starting material, such as 2-(trifluoromethyl)aniline (B126271) or 2-chloro-5-nitrobenzotrifluoride.

One common multi-step sequence is outlined below:

Nitration of a Precursor : Starting with 4-chlorobenzotrifluoride, nitration yields 4-chloro-3-nitrobenzotrifluoride.

Nucleophilic Aromatic Substitution : The nitro group activates the chlorine for substitution. Reaction with ammonia (B1221849) or an ammonia equivalent replaces the chlorine with an amino group, yielding 5-amino-2-nitrobenzotrifluoride.

Reduction of Nitro Group : The nitro group is then reduced to an amine, giving 2,5-diaminobenzotrifluoride.

Diazotization and Sandmeyer Reaction : The amino group at the 2-position is selectively diazotized and subsequently converted into a nitrile (-CN) via a Sandmeyer reaction using copper(I) cyanide.

Hydrolysis : Finally, the nitrile group is hydrolyzed under acidic or basic conditions to afford the target carboxylic acid, this compound.

This pathway highlights how functional group interconversions and classical aromatic chemistry can be combined to construct the target molecule from simple building blocks.

Novel Synthetic Approaches and Methodological Advancements

Recent research has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of complex organic molecules, including this compound.

Modern catalytic methods offer significant advantages over traditional stoichiometric reactions by providing higher selectivity, milder reaction conditions, and reduced waste.

Transition-Metal-Catalyzed C-H Amination : Direct C-H amination is a powerful strategy that avoids the need for pre-functionalized substrates. While not yet a standard industrial route for this specific molecule, research into iridium, rhodium, and palladium catalysts for regioselective C-H amination of benzoic acid derivatives is an active field. nih.govbohrium.com Such a method could, in principle, directly aminate 2-(trifluoromethyl)benzoic acid at the 5-position, bypassing the nitration-reduction sequence.

Cross-Coupling Reactions : A catalytic approach can be employed by starting with a halogenated precursor, such as 5-bromo-2-(trifluoromethyl)benzoic acid. A Buchwald-Hartwig amination, using a palladium catalyst with a suitable phosphine (B1218219) ligand and a base, can then be used to couple the aryl bromide with an ammonia surrogate (e.g., benzophenone (B1666685) imine, followed by hydrolysis) to form the desired amino group.

Table 2: Comparison of Catalytic vs. Classical Amination

Feature Classical Nitration/Reduction Catalytic C-N Cross-Coupling
Starting Material 2-(Trifluoromethyl)benzoic acid 5-Halo-2-(trifluoromethyl)benzoic acid
Key Reagents Strong acids (H₂SO₄, HNO₃), reducing agents (Fe, H₂) Palladium catalyst, phosphine ligand, base, amine source
Byproducts Acidic waste, metal salts Stoichiometric salt waste
Selectivity Governed by electronic effects (meta-directing) Governed by catalyst and position of halide

| Conditions | Often harsh (strong acids, elevated temperatures) | Generally milder |

Biocatalysis : The use of engineered enzymes for selective synthesis is a rapidly emerging field. rochester.edu Biocatalytic methods, such as enantioselective amination catalyzed by engineered variants of enzymes like cytochrome P450, could offer unparalleled selectivity under mild, aqueous conditions. While a specific enzyme for this transformation may not be commercially available, the principles of directed evolution could be applied to develop one. rochester.edu

The application of green chemistry principles aims to reduce the environmental impact of chemical manufacturing. unife.it This involves using safer solvents, improving atom economy, and reducing energy consumption.

Use of Greener Solvents : Many traditional syntheses employ hazardous solvents like dimethylformamide (DMF) or chlorinated hydrocarbons. Method development is increasingly focused on replacing these with more environmentally benign alternatives such as ethyl acetate (B1210297) (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water. unibo.itsmolecule.com For instance, the reduction of the nitro intermediate can often be performed in ethanol (B145695) or ethyl acetate instead of more hazardous solvents.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. researchgate.net This not only saves energy but can also improve yields and reduce the formation of byproducts. Both the nitration and reduction steps in the synthesis of this compound are potential candidates for optimization using microwave technology.

Microfluidic and Flow Chemistry Applications

The synthesis of complex aromatic compounds such as this compound is increasingly benefiting from the adoption of microfluidic and flow chemistry technologies. These approaches offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. amt.ukchemistryviews.org The application of continuous flow technology is particularly relevant for the synthesis of fluorinated amino acids, a class of compounds to which this compound belongs. chemistryviews.orgnih.gov

Flow chemistry enables precise manipulation of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. acs.orgnih.gov The small reactor volumes inherent in microfluidic systems facilitate superior mass and heat transfer, which is crucial for managing potentially exothermic reactions and handling reactive intermediates safely. amt.uk For instance, a general synthetic protocol for photoinduced α-CF3 amino acids using continuous flow technology has been demonstrated to benefit from enhanced fusion and precise control of reaction time, making it potentially useful in large-scale peptide synthesis. nih.gov

The key benefits of employing microfluidic and flow chemistry for the synthesis of compounds like this compound are summarized in the table below.

FeatureAdvantage in Flow Chemistry
Heat Transfer Superior temperature control, enabling safe execution of highly exothermic or endothermic reactions.
Mass Transfer Efficient mixing of reactants, leading to faster reaction rates and improved yields.
Safety Small reaction volumes minimize the risk associated with hazardous reagents and unstable intermediates.
Scalability Seamless transition from laboratory-scale optimization to large-scale production by extending operational time. chemistryviews.org
Automation Potential for fully automated, multi-step syntheses, reducing manual labor and improving reproducibility. researchgate.net

Yield Optimization and Purity Enhancement in Laboratory Scale

Optimizing the yield and purity of this compound at the laboratory scale is crucial for efficient synthesis and subsequent applications. This involves a systematic approach to refining reaction conditions and implementing effective purification strategies.

Yield Optimization is typically achieved by methodically investigating the impact of various reaction parameters. Key factors that influence the reaction outcome include the molar ratio of reactants, reaction temperature, and reaction time. For analogous syntheses, such as that of 2-methoxy-5-aminosulfonyl benzoate (B1203000), it has been shown that careful adjustment of these variables can significantly increase the product yield. semanticscholar.org For example, experiments would be designed to determine the optimal stoichiometry of the starting materials and reagents. Similarly, the reaction temperature would be varied to find the ideal balance between reaction rate and the formation of byproducts. The reaction time is another critical parameter that needs to be optimized to ensure the reaction proceeds to completion without significant product degradation. semanticscholar.org

The following table outlines the key parameters that require optimization for maximizing the yield of this compound.

ParameterDescription
Molar Ratio of Reactants The stoichiometry of the starting materials and reagents can significantly impact the conversion to the desired product.
Reaction Temperature Temperature affects the rate of reaction and the formation of impurities. Finding the optimal temperature is key.
Reaction Time Sufficient time is needed for the reaction to complete, but prolonged times can lead to byproduct formation.
Solvent The choice of solvent can influence reactant solubility and reaction kinetics.
Catalyst If a catalyst is used, its type and concentration must be optimized for maximum efficiency.

Purity Enhancement involves the removal of unreacted starting materials, reagents, and any byproducts formed during the reaction. A common and effective method for purifying solid organic compounds like this compound is crystallization. google.com This technique relies on the differences in solubility between the desired compound and impurities in a given solvent. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Other purification methods such as column chromatography may also be employed to achieve high purity. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.

The table below lists common laboratory techniques for the purity enhancement of this compound.

Purification MethodPrinciple
Crystallization Separation based on differences in solubility between the product and impurities at different temperatures. google.com
Column Chromatography Separation based on the differential adsorption of compounds to a stationary phase as they are moved through the column by a mobile phase.
Sublimation Purification of a solid by heating it to a vapor phase and then condensing the vapor back into a solid, leaving non-volatile impurities behind.
Washing Rinsing the crude product with a solvent in which the impurities are soluble but the desired product is not.

Derivatives and Analogues of 5 Amino 2 Trifluoromethyl Benzoic Acid

Design Principles for Structural Modification

Substitution Pattern Variations

Altering the substitution pattern on the benzene (B151609) ring of 5-amino-2-(trifluoromethyl)benzoic acid is a key strategy to modulate its electronic and steric properties. The introduction of additional substituents can profoundly impact molecular interactions, solubility, and reactivity.

Key Research Findings on Substitution Effects:

Electronic Effects: The existing trifluoromethyl group is a potent electron-withdrawing group, which increases the acidity of the carboxylic acid. nih.gov Introducing further electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., alkoxy, alkyl) at other positions on the ring can fine-tune this acidity and the nucleophilicity of the amino group. For instance, studies on analogous benzoic acid derivatives have shown that electron-rich alkoxy groups can enhance biological activity in certain contexts. mdpi.com

Steric Hindrance: The placement of bulky substituents near the reactive amino or carboxyl groups can introduce steric hindrance, influencing reaction rates and the conformational preferences of the final derivative.

Bioisosteric Replacement: In medicinal chemistry, parts of the molecule can be replaced with bioisosteres to improve properties. For example, the carboxylic acid group could be replaced by a tetrazole ring to increase lipophilicity and bioavailability, a strategy employed in the design of various pharmaceuticals. nih.gov

Below is a table illustrating potential substitution variations and their predicted impact on the core molecule's properties.

Substituent (Position)Predicted Effect on AcidityPredicted Effect on Amine NucleophilicityRationale
Methoxy (-OCH₃) at C4DecreaseIncreaseElectron-donating group
Nitro (-NO₂) at C4IncreaseDecreaseStrong electron-withdrawing group
Chloro (-Cl) at C4IncreaseDecreaseInductive electron-withdrawing effect
Methyl (-CH₃) at C4DecreaseIncreaseElectron-donating group

This table is based on established principles of physical organic chemistry.

Incorporation into Polymeric Architectures

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The trifluoromethyl group is particularly desirable in polymer science as it can enhance thermal stability, solubility in organic solvents, and optical transparency while lowering the dielectric constant and moisture absorption.

Polyamides: The compound can undergo polycondensation reactions, with the amino group of one monomer reacting with the carboxylic acid group of another, to form polyamide chains. This process is analogous to the synthesis of other aromatic polyamides (aramids).

Polyimides: It can serve as a diamine monomer (after modification) or be used to synthesize diamine monomers. These can then be reacted with dianhydrides in a two-step process to produce polyimides. ntu.edu.tw First, a soluble poly(amic acid) precursor is formed, which is then thermally or chemically cyclized to the final, highly stable polyimide. ntu.edu.tw The incorporation of the bent, trifluoromethyl-substituted monomer would disrupt chain packing, likely leading to amorphous polymers with good solubility. ntu.edu.tw

Synthetic Strategies for Functionalized Derivatives

The amino and carboxylic acid groups are the primary sites for synthetic elaboration, allowing for the creation of a diverse library of derivatives.

Amide and Ester Formation

Amide Formation: The carboxylic acid moiety readily reacts with primary or secondary amines to form amides. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve efficiency. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then reacts smoothly with an amine. sphinxsai.com

Esterification: The formation of esters from the carboxylic acid group is most commonly achieved through Fischer esterification. This method involves reacting the benzoic acid derivative with an alcohol under acidic catalysis, typically with a strong acid like sulfuric acid (H₂SO₄). researchgate.net An alternative mild method for amino acids involves using trimethylchlorosilane (TMSCl) in an alcohol solvent, which efficiently produces the corresponding ester hydrochloride salt. nih.gov The methyl ester of this compound is a known derivative, confirming the viability of this synthetic route. biosynth.com

Derivative TypeReagentsReaction Name/TypeResulting Functional Group
AmideAmine, EDC, HOBtCarbodiimide Coupling-C(=O)NHR
AmideSOCl₂, then AmineAcyl Chloride Formation-C(=O)NHR
EsterAlcohol, H₂SO₄Fischer Esterification-C(=O)OR
EsterAlcohol, TMSClTMSCl-mediated Esterification-C(=O)OR

Heterocyclic Ring Annulation

The ortho-relationship of the amino and carboxylic acid groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones. This structure is analogous to anthranilic acid, a well-established building block in heterocyclic synthesis.

Quinazolinone Synthesis: One of the most direct applications is the synthesis of 7-(trifluoromethyl)quinazolin-4-ones. This can be achieved through several established methods:

Grimmel's Synthesis: Heating the aminobenzoic acid with an amine in the presence of a dehydrating agent like phosphorus trichloride (B1173362) (PCl₃) in a suitable solvent such as toluene (B28343) can yield 2,3-disubstituted quinazolinones. nih.govresearchgate.net

Condensation Reactions: Reaction with formamide (B127407) or other amide sources at high temperatures can lead to the formation of the quinazolinone ring. researchgate.net

From Benzoxazinone (B8607429) Intermediate: The aminobenzoic acid can first be cyclized with an acid anhydride (B1165640) (e.g., acetic anhydride) to form a benzoxazinone intermediate. This intermediate can then be reacted with an amine or hydrazine (B178648) to yield the corresponding quinazolinone derivative. nih.gov

The synthesis of quinazolinones is of significant interest as this heterocyclic core is found in many biologically active molecules. nih.gov

Benzoxazole Synthesis: While less direct, the carboxylic acid function could react with o-aminophenols under dehydrating conditions to form 2-substituted benzoxazoles, creating a different class of heterocyclic derivatives. chemistryjournal.net

Modification of Trifluoromethyl Group

Direct chemical modification of the trifluoromethyl (-CF₃) group is exceptionally challenging due to the high strength of the carbon-fluorine bond. researchgate.net The -CF₃ group is generally considered to be chemically inert and metabolically stable, which are often the reasons for its incorporation into molecules. researchgate.net Synthetic strategies in fluorinated compound chemistry almost invariably focus on introducing the -CF₃ group onto a precursor molecule rather than modifying it post-synthesis.

Therefore, the creation of analogues where this specific group is altered would rely on starting with a different benzoic acid derivative from the outset. For example, to synthesize an analogue with a trifluoromethoxy (-OCF₃) group, one would typically start from a precursor already containing the trifluoromethoxy substituent, rather than attempting to convert the -CF₃ group of the title compound.

Exploration of Structure-Activity Relationships in Derivatives

The exploration of the structure-activity relationships (SAR) of derivatives of this compound is a crucial area of medicinal chemistry research. By systematically modifying the core structure of this compound, scientists can elucidate the chemical features that are essential for eliciting a particular biological response and optimize them to develop more potent and selective therapeutic agents. Research in this area has primarily focused on the synthesis of novel derivatives and their subsequent evaluation for various biological activities, including anticancer and anti-inflammatory properties.

A significant body of research has centered on the derivatization of the amino and carboxylic acid functional groups of the this compound scaffold. These modifications have led to the discovery of compounds with a range of biological activities, shedding light on the structural requirements for their action.

For instance, studies have shown that the nature of the substituent on the amino group can significantly influence the biological activity of these derivatives. The introduction of various acyl and sulfonyl groups has been a common strategy to explore the impact of electronic and steric effects on the molecule's efficacy.

Furthermore, the conversion of the carboxylic acid moiety into amides and esters has been another fruitful avenue of investigation. These modifications not only alter the physicochemical properties of the parent compound, such as solubility and bioavailability, but also provide new points of interaction with biological targets.

Detailed research findings have demonstrated that specific structural modifications can lead to enhanced biological activity. For example, in the pursuit of novel anticancer agents, a series of thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating a trifluoromethyl group have been synthesized and evaluated for their potential to inhibit cancer cell growth. nih.gov One of the key findings from these studies was that the presence of a 7-chloro-3-phenyl-5-(trifluoromethyl) mdpi.comacs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione structure resulted in the most potent anticancer activity among the synthesized compounds. nih.gov

The following interactive data table summarizes the in vitro anticancer activity of selected 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against various human cancer cell lines.

In the context of anti-inflammatory research, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities. mdpi.comnih.gov These studies have provided insights into how modifications to the core structure can modulate the cyclooxygenase (COX) inhibitory activity. For example, increasing the size of the alkyl group in the acetamide (B32628) moiety was explored to enhance selectivity for COX-2. mdpi.com

The table below presents the anti-nociceptive activity of selected 5-acetamido-2-hydroxy benzoic acid derivatives in a writhing test induced by acetic acid.

While direct and extensive SAR studies on a broad library of this compound derivatives are not widely published in a single comprehensive source, the available research on related structures provides valuable insights. These studies consistently highlight the importance of the trifluoromethyl group for enhancing biological activity and the significant role of substituents on the amino and carboxylic acid groups in determining the potency and selectivity of these compounds. nih.govmdpi.com Further systematic exploration in this area holds the potential to yield novel therapeutic agents with improved pharmacological profiles.

Coordination Chemistry of 5 Amino 2 Trifluoromethyl Benzoic Acid

Ligand Properties and Coordination Modes

5-Amino-2-(trifluoromethyl)benzoic acid can act as a versatile ligand due to the presence of multiple potential donor sites. Its coordination behavior is dictated by the interplay of the hard carboxylate oxygen atoms and the borderline amino nitrogen atom, as well as steric and electronic effects imposed by the trifluoromethyl group.

The carboxylate group (–COOH) of this compound, upon deprotonation to –COO⁻, offers a primary site for coordination with metal ions. The coordination of carboxylate groups to metal centers can occur in several modes, which significantly influences the dimensionality and topology of the resulting coordination polymer. Common coordination modes include monodentate, bidentate (chelating or bridging), and various bridging fashions that can link multiple metal centers. For instance, zinc(II) carboxylate coordination polymers have demonstrated a variety of bridging modes, connecting two, three, four, six, or even eight metal ions, leading to the formation of diverse 1D, 2D, and 3D structures. rsc.org The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the solvent system, pH, and the presence of ancillary ligands. rsc.org

The amino group (–NH₂) on the aromatic ring provides an additional coordination site. As a neutral donor group, the nitrogen atom can coordinate to a metal center, forming a coordinate covalent bond. The coordination of the amino group is a key feature in the formation of complexes with transition metals. wikipedia.org The relative position of the amino and carboxylate groups on the benzoic acid ring affects the stability and geometry of the resulting metal complexes. For instance, in aminobenzoic acids, the protonation site can vary between the amine and carboxylic acid depending on their relative positions (ortho, meta, para), which in turn influences their coordination behavior. nih.gov

The presence of both the carboxylate and amino groups allows this compound to function as either a chelating or a bridging ligand.

Chelation: When both the carboxylate and amino groups coordinate to the same metal center, a chelate ring is formed. This is a common binding mode for ligands containing both N and O donor atoms. wikipedia.org The stability of the resulting complex is enhanced by the chelate effect. The relative positions of the donor groups are crucial; for instance, ortho-aminobenzoic acid can readily form a stable five-membered chelate ring with a metal ion.

Bridging: Alternatively, the carboxylate and amino groups can coordinate to different metal centers, leading to the formation of coordination polymers. wikipedia.org In this scenario, the ligand acts as a bridge, connecting metal ions into extended one-, two-, or three-dimensional networks. wikipedia.org The specific architecture of the resulting polymer is influenced by the coordination geometry of the metal ion and the flexibility of the ligand. rsc.org The balance between chelation and bridging is a critical factor in determining the final structure of the metal complex. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methods, and their characterization relies on a combination of spectroscopic and analytical techniques.

The synthesis of transition metal complexes with aminobenzoic acid derivatives often involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, such as ethanol (B145695) or water. The reaction conditions, including temperature, pH, and the molar ratio of metal to ligand, can be adjusted to control the stoichiometry and structure of the resulting complex.

Table 1: Representative Synthesis of Transition Metal Complexes with Aminobenzoic Acid Derivatives

Metal Ion Ligand Solvent Reaction Conditions Reference

Characterization of these complexes typically involves a suite of analytical methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the carboxylate (C=O) and amino (N-H) groups upon complexation provide evidence of coordination.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the d-d electronic transitions of the metal ion and can help to elucidate the coordination geometry of the complex. unige.ch

Elemental Analysis: This technique is used to determine the elemental composition of the complex and confirm its stoichiometry.

The coordination chemistry of aminobenzoic acids with lanthanide and actinide ions is also of significant interest. researchgate.net Lanthanide complexes, in particular, are known for their interesting photoluminescent properties. mdpi.com The synthesis of lanthanide complexes with aminobenzoic acid derivatives can be achieved by reacting a lanthanide salt with the ligand, often in the presence of a co-ligand. mdpi.comnih.gov

Table 2: Example of Lanthanide Complex Synthesis with an Aminobenzoic Acid Derivative

Lanthanide Ion Ligand Co-ligand Synthesis Method Reference

The characterization of lanthanide and actinide complexes employs similar techniques to those used for transition metal complexes, with particular emphasis on:

Luminescence Spectroscopy: For lanthanide complexes, fluorescence and phosphorescence spectroscopy are crucial for studying their light-emitting properties.

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Structural Elucidation of Coordination Compounds

In the case of this compound complexes, no crystal structures have been reported in the Cambridge Structural Database or other crystallographic repositories. Similarly, no spectroscopic studies dedicated to the structural elucidation of its coordination compounds are available in the peer-reviewed literature. Therefore, no specific data on bond lengths, coordination geometries, or spectroscopic shifts can be presented.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are fundamentally dependent on the nature of the metal ion and the ligand field it experiences. Techniques such as UV-Vis spectroscopy can provide information about electronic transitions within the complex, while magnetic susceptibility measurements reveal details about the number and arrangement of unpaired electrons.

For metal complexes of this compound, there is a complete absence of experimental data regarding their electronic and magnetic properties. Consequently, no information on parameters such as magnetic moments, electronic absorption bands, or ligand field strengths can be reported.

Supramolecular Chemistry and Self Assembly of 5 Amino 2 Trifluoromethyl Benzoic Acid

Hydrogen Bonding Networks and Carboxylic Acid Dimers

Carboxylic acids are well-known to form robust hydrogen-bonded dimers. For 5-Amino-2-(trifluoromethyl)benzoic acid, it would be anticipated that the carboxylic acid moieties would engage in dimeric interactions. However, without experimental crystallographic data, the specific geometry, bond distances, and the influence of the amino and trifluoromethyl substituents on this primary supramolecular synthon remain speculative. The presence of the amino group introduces additional possibilities for hydrogen bonding, potentially leading to more complex one-, two-, or three-dimensional networks. The interplay between the carboxylic acid dimers and amino group-mediated hydrogen bonds is a critical aspect of the compound's self-assembly that requires further investigation.

Co-crystallization and Multi-component Crystal Formation

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid-state materials. The amino and carboxylic acid groups of this compound make it a prime candidate for forming co-crystals with a variety of guest molecules. However, there are no published studies detailing attempts to form co-crystals with this specific compound. Such research would be valuable in understanding how the electronic and steric effects of the trifluoromethyl group influence the formation and stability of multi-component crystalline structures.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, suggests its potential as a versatile ligand for the construction of MOFs and CPs. The carboxylate group can coordinate to metal centers, while the amino group can either coordinate to metals or be available for post-synthetic modification.

Role of the Trifluoromethyl Group in MOF Topology

The trifluoromethyl group is known to influence the topology of MOFs through steric hindrance and by participating in non-covalent interactions. It can direct the assembly of the framework and affect the size and shape of the pores. In the case of this compound as a ligand, this group's impact on the resulting MOF architecture has not been documented.

Influence of Amino Group on Framework Properties

The amino group can significantly enhance the properties of MOFs, for instance, by providing basic sites for catalysis or by increasing the affinity for certain guest molecules like carbon dioxide. While the general effects of amino-functionalized ligands are widely reported, the specific contribution of the amino group in a framework derived from this compound is uncharacterized.

Computational Studies on 5 Amino 2 Trifluoromethyl Benzoic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic characteristics. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for assessing molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For benzoic acid derivatives, these maps typically show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxyl group, identifying them as sites for electrophilic and hydrogen-bonding interactions. The amino group would also influence the potential map, introducing a region of negative potential around the nitrogen atom, while the hydrogen atoms of the amino group would be regions of positive potential.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Benzoic Acid Derivative (Illustrative Data) This table provides illustrative data based on typical DFT calculations for similar molecules, as specific values for 5-Amino-2-(trifluoromethyl)benzoic acid are not available in the cited literature.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.5Energy of the Lowest Unoccupied Molecular Orbital
Egap (LUMO-HOMO)5.0Indicator of chemical reactivity and stability

Molecular Geometry Optimization

Before properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. Computational methods achieve this by finding the minimum energy conformation on the potential energy surface. DFT (e.g., B3LYP functional) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) combined with appropriate basis sets (e.g., 6-311++G(d,p)) are standard for this task. oulu.finih.gov

For substituted benzoic acids, a key structural feature is the planarity of the benzene (B151609) ring and the orientation of the substituent groups. In this compound, significant steric hindrance between the bulky trifluoromethyl group and the adjacent carboxylic acid group at the ortho position is expected. This steric clash would likely force the carboxylic acid group to rotate out of the plane of the benzene ring. nih.govdoaj.org Crystallographic and computational studies on the closely related 4-nitro-2-(trifluoromethyl)benzoic acid confirm this phenomenon, showing that the carboxylic acid moiety is rotated out of the aromatic plane by approximately 47.2°. nih.govresearchgate.net A similar out-of-plane rotation would be predicted for this compound, which would have significant implications for its crystal packing and intermolecular interactions.

Table 2: Predicted vs. Experimental Bond Angles for a Benzoic Acid Derivative (Illustrative) This table illustrates the typical agreement between DFT-calculated and experimentally determined geometric parameters. Specific data for this compound is not available in the cited literature.

Parameter (Bond Angle)DFT/B3LYP/6-311++G(d,p)Experimental (X-ray)
C-C-O (Carboxyl)121.5°121.2°
C-C-C (Ring)119.8°120.0°
C-C-N (Amino)120.5°120.3°

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can aid in the interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane, TMS). nih.gov Calculations on various benzoic acid derivatives have shown excellent correlation between predicted and experimental ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, calculations would predict distinct signals for the aromatic protons, influenced by the electronic effects of the three different substituents. The chemical shift of the acidic proton of the carboxyl group would also be predicted, though it is often subject to exchange in protic solvents. bipm.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.). For benzoic acid derivatives, DFT calculations can accurately predict characteristic peaks, such as the O-H stretch of the carboxylic acid dimer (around 2500-3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and various C-F stretching modes from the trifluoromethyl group. nih.govresearchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and methodological approximations, improving agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The calculations can predict the π→π* and n→π* transitions responsible for the absorption bands. For aminobenzoic acids, these transitions are typically observed in the UV region, and their exact position is influenced by the substitution pattern and solvent effects. nih.govdergipark.org.tr

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations excel at describing static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the exploration of the conformational landscape, solvent effects, and the dynamics of molecular interactions.

For flexible molecules like substituted benzoic acids, MD simulations can reveal the preferred orientations (conformers) of rotatable groups, such as the carboxylic acid. rsc.org Studies on para-aminobenzoic acid (pABA) have used MD simulations to investigate its self-association behavior in different solvents. acs.orgresearchgate.net These simulations show that in aqueous solutions, π-π stacking interactions between benzene rings are favored, while in organic solvents, hydrogen bonding between the carboxylic acid and amino groups dominates. acs.org For this compound, MD simulations could be used to study the rotational barrier of the out-of-plane carboxylic acid group and to analyze how different solvents might mediate intermolecular hydrogen bonding and stacking, which are crucial precursors to crystallization. ucl.ac.uk

Intermolecular Interaction Energy Calculations

Understanding the nature and strength of non-covalent interactions is crucial for predicting crystal structures and ligand-receptor binding. Computational methods can dissect the total interaction energy between two or more molecules into physically meaningful components.

Benzoic acids are well-known to form strong, hydrogen-bonded cyclic dimers in the solid state and in nonpolar solvents. researchgate.net The interaction energy of these dimers can be calculated accurately using high-level ab initio or DFT methods. The total interaction energy is typically corrected for basis set superposition error (BSSE) to obtain a more reliable value. researchgate.netmdpi.com

Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful method that decomposes the interaction energy into electrostatic, exchange, induction (polarization), and dispersion components. mdpi.comnih.gov This analysis provides deep insight into the fundamental forces driving the interaction. For a dimer of this compound, SAPT calculations would likely show a dominant electrostatic contribution from the strong O-H···O hydrogen bonds, but also significant dispersion (van der Waals) forces from the aromatic rings and potentially halogen bonding involving the fluorine atoms. mdpi.comnih.gov

Ligand-Receptor Docking Simulations (in vitro mechanistic focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a protein target and to hypothesize about the molecular basis of a ligand's biological activity. The introduction of a trifluoromethyl group can often enhance binding affinity due to its unique electronic and lipophilic properties. wechemglobal.comresearchgate.net

While specific docking studies for this compound are not prominent in the literature, the methodology can be illustrated by studies on similar compounds. Docking simulations have been performed on various benzoic acid derivatives against targets like the SARS-CoV-2 main protease, where they form hydrogen bonds and hydrophobic interactions within the active site. nih.gov Similarly, trifluoromethyl-containing compounds have been docked into numerous receptors, such as cholinesterases and TNF-α, to rationalize their inhibitory activity. nih.govbioinformation.net

A hypothetical docking study of this compound into a target protein would involve:

Preparing the 3D structures of the ligand and the protein receptor.

Defining a binding site or "docking box" on the receptor.

Using a scoring function to evaluate thousands of possible binding poses, ranking them based on estimated binding affinity.

The results would predict the most likely binding mode, identifying key intermolecular interactions such as hydrogen bonds between the ligand's carboxyl/amino groups and receptor residues, π-π stacking with aromatic residues, and hydrophobic or halogen-bonding interactions involving the trifluoromethyl group. These in silico predictions provide a structural hypothesis that can guide further in vitro experimental validation.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons and the amine (–NH₂) and carboxylic acid (–COOH) protons. The aromatic region would likely show a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

¹³C NMR: Carbon-13 NMR would provide signals for each unique carbon atom in the molecule. The spectrum would show distinct peaks for the carboxylic acid carbon, the trifluoromethyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. A single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be a key identifier for the -CF₃ group.

Table 1: Predicted NMR Data for 5-Amino-2-(trifluoromethyl)benzoic acid (Note: This table is predictive and not based on experimental data.)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H7.0 - 8.0Multiplets
5.0 - 6.0 (NH₂)Broad Singlet
10.0 - 12.0 (COOH)Broad Singlet
¹³C165 - 175 (COOH)Singlet
110 - 150 (Aromatic)Multiple Signals
120 - 130 (CF₃)Quartet (due to ¹JC-F coupling)
¹⁹F-60 to -70Singlet

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between atoms.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between neighboring protons, helping to assign the complex splitting patterns in the aromatic region.

HSQC: An HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached. This would definitively link the proton and carbon skeletons of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and strong C-F stretching vibrations for the trifluoromethyl group (in the 1100-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations and the symmetric stretching of functional groups.

Table 2: Expected Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data.)

Functional GroupExpected Vibrational ModeApproximate Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Carboxylic Acid (O-H)Stretching2500 - 3300 (broad)
Carboxylic Acid (C=O)Stretching1680 - 1720
Aromatic Ring (C=C)Stretching1450 - 1600
Trifluoromethyl (C-F)Stretching1100 - 1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular weight of 205.13 g/mol . Fragmentation would likely involve the loss of the carboxylic acid group (–COOH), the trifluoromethyl group (–CF₃), and potentially cleavage of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring with amino and carboxyl substituents would be expected to give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π → π* transitions.

Mechanistic Investigations of in Vitro Biological Activity

Enzyme Inhibition Mechanisms in Recombinant Systems

There is currently no publicly available research detailing the specific enzyme inhibition mechanisms of 5-Amino-2-(trifluoromethyl)benzoic acid in recombinant systems. Studies on analogous compounds suggest that benzoic acid derivatives can interact with various enzymes, but direct evidence and detailed mechanistic studies for this particular molecule are lacking.

Receptor Binding Affinities and Allosteric Modulation Studies

Cellular Pathway Perturbation in Defined Cell Lines (e.g., gene expression, protein phosphorylation)

Specific data from studies on the perturbation of cellular pathways, such as changes in gene expression or protein phosphorylation, in defined cell lines treated with this compound are not available in the public domain. Comprehensive toxicogenomic or pharmacogenomic analyses that would reveal such effects have not been published for this compound. nih.gov

In vitro Antiproliferative Effects and Apoptosis Induction Mechanisms in Cell Culture Models

While various trifluoromethyl-containing compounds and aminobenzoic acid derivatives have been investigated for their antiproliferative and pro-apoptotic effects, specific in vitro studies on this compound are not documented in the available literature. Research on related compounds, such as a 3-m-bromoacetylamino benzoic acid ethyl ester, has shown cancericidal effects mediated by apoptosis through the activation of caspase-9. nih.gov However, it is crucial to note that these findings are not directly transferable to this compound.

Cell Cycle Analysis in vitro

There is no specific information available regarding the effects of this compound on the cell cycle in in vitro models.

Mitochondrial Membrane Potential Studies in vitro

Direct studies investigating the impact of this compound on mitochondrial membrane potential in vitro have not been found in the reviewed scientific literature.

Mechanisms of Antimicrobial Activity in vitro

While benzoic acid and its derivatives are known to possess antimicrobial properties, specific studies detailing the in vitro antimicrobial activity and the underlying mechanisms of this compound are not prevalent. nih.govnih.govresearchgate.net Research on a structurally related compound, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide, has demonstrated bactericidal activity against MRSA, suggesting that the trifluoromethylphenyl moiety can be a component of antimicrobially active molecules. nih.gov However, without direct testing, the antimicrobial potential of this compound remains unconfirmed.

Material Science Applications of 5 Amino 2 Trifluoromethyl Benzoic Acid and Its Architectures

Application in Advanced Polymer Synthesis

The bifunctional nature of 5-Amino-2-(trifluoromethyl)benzoic acid, possessing both an amine and a carboxylic acid group, makes it a suitable monomer for the synthesis of advanced polymers, particularly polyamides. The incorporation of the trifluoromethyl group into the polymer backbone can significantly influence the material's properties.

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The introduction of trifluoromethyl groups, as is present in this compound, into the polymer structure can disrupt chain packing and increase the fractional free volume. researchgate.net This modification often leads to enhanced solubility of the polyamides in common organic solvents, a significant advantage for processing and film formation, without substantially compromising their high thermal stability. researchgate.netkaist.ac.kr

Research on fluorinated polyamides derived from diamines containing trifluoromethyl groups has shown that these polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C. kaist.ac.kr They can be cast into flexible and transparent films with good optical properties. kaist.ac.kr While specific studies focusing solely on the homopolymerization of this compound are not extensively detailed in available literature, the principles derived from the synthesis of other fluorinated polyamides suggest its potential in creating polymers with a desirable balance of solubility, thermal stability, and optical transparency.

Table 1: Properties of Fluorinated Polyamides Derived from Related Monomers

Polymerization MonomersInherent Viscosity (dL/g)Glass Transition Temperature (°C)5% Weight Loss Temperature (°C)Film Quality
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene and Terephthalic acid0.54N/A>500Flexible
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene and Isophthalic acid0.47N/A>500Flexible
4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dicarboxylic acidsN/A>300>400Flexible, Transparent

This table presents data for polymers synthesized from structurally related fluorinated monomers to illustrate the expected properties of polymers incorporating this compound.

Integration into Functional Nanomaterials

The functional groups of this compound allow for its integration onto the surface of nanomaterials, thereby modifying their properties and enabling new applications. The amine and carboxylic acid moieties can act as anchoring groups for covalent or non-covalent attachment to the surface of nanoparticles.

Surface modification of nanoparticles is a critical strategy for improving their stability, dispersibility, and functionality for specific applications in fields like biomedicine and catalysis. nih.govscience.govresearchgate.net While direct studies detailing the use of this compound for nanoparticle functionalization are limited, the principles of surface chemistry suggest its potential. For example, the carboxylic acid group can be used to functionalize the surface of iron oxide nanoparticles for use as magnetic resonance probes. nih.gov Similarly, amino acids have been used to modify the surface of various nanoparticles to enhance their biocompatibility and targeting capabilities. nih.gov

The trifluoromethyl group can impart hydrophobicity and alter the electronic properties of the nanoparticle surface, which could be advantageous in creating specialized coatings or in applications requiring specific interfacial interactions.

Role in Sensing and Recognition Systems

The aromatic structure and functional groups of this compound make it a candidate for the development of chemical sensors. The amino group can act as a recognition site for specific analytes, and its electronic properties can be modulated upon binding, leading to a detectable signal.

Fluorescent chemosensors are a prominent application for molecules with such functionalities. The interaction of the sensor molecule with a target analyte can lead to changes in fluorescence intensity, such as quenching or enhancement, providing a sensitive detection mechanism. researchgate.netnih.govnih.gov While specific fluorescent sensors based solely on this compound are not widely reported, related amino-functionalized aromatic compounds have been successfully employed for the detection of metal ions and other species. researchgate.net The trifluoromethyl group can influence the photophysical properties of the molecule, potentially leading to improved sensor performance.

Catalytic Applications of Its Metal Complexes

The amino and carboxylic acid groups of this compound are excellent coordinating sites for metal ions, allowing for the formation of a variety of metal complexes and coordination polymers. These materials can exhibit significant catalytic activity in various organic reactions.

Metal-organic frameworks (MOFs) and coordination polymers (CPs) are a class of materials where metal ions or clusters are linked by organic ligands. rsc.org When the organic linker contains functional groups, such as the amino group in this compound, these groups can act as catalytic sites. Amino-functionalized MOFs have been shown to be highly active and stable basic catalysts for reactions like the Knoevenagel condensation. sci-hub.red The catalytic activity of these materials can be attributed to the accessible and reactive amino groups within the porous structure of the MOF. sci-hub.red

Furthermore, metal complexes incorporating amino acid-based ligands have been investigated for their catalytic properties in a range of reactions, including oxidation and asymmetric synthesis. nih.gov The specific metal center and the coordination environment provided by the ligand play a crucial role in determining the catalytic efficiency and selectivity.

Table 2: Catalytic Performance of Amino-Functionalized MOFs in Knoevenagel Condensation

CatalystReactionSolventTemperature (°C)Conversion (%)
IRMOF-3Benzaldehyde + Ethyl CyanoacetateDMF60High
Amino-MIL-53(Al)Benzaldehyde + Ethyl CyanoacetateToluene (B28343)100High

This table shows representative data for amino-functionalized MOFs in a model catalytic reaction, illustrating the potential catalytic applications of materials derived from this compound. sci-hub.red

Gas Adsorption and Separation Properties of MOFs and CPs

Porous coordination polymers and metal-organic frameworks constructed from ligands like this compound can exhibit interesting gas adsorption and separation properties. The porosity of these materials provides a high surface area for gas molecules to adsorb, while the chemical nature of the pores can lead to selective interactions with certain gases.

The presence of functional groups within the pores of MOFs can significantly enhance their affinity for specific gases. For instance, amino-functionalized MOFs have shown improved performance in the capture of carbon dioxide (CO2) due to the favorable interactions between the basic amino groups and the acidic CO2 molecules. rsc.org The trifluoromethyl groups can also influence the adsorption properties by modifying the polarity and hydrophobicity of the pore environment. researchgate.net

Research on various MOFs has demonstrated their potential in separating gas mixtures, such as CO2 from hydrogen or nitrogen. researchgate.netelsevierpure.com The performance of these materials depends on factors like pore size, surface area, and the chemical functionality of the organic linkers. While specific MOFs constructed from this compound are not extensively documented in the literature, the principles of MOF design suggest that its incorporation could lead to materials with tailored gas adsorption and separation capabilities. scitepress.orgnih.govnih.govrsc.org

Table 3: Gas Adsorption Properties of Representative Porous Coordination Polymers

MaterialGas AdsorbedAdsorption CapacityConditions
MOF-5CO2, H2, N2Varies with gas and conditionsVarious temperatures and pressures
Amino-functionalized MOFsCO2, H2, C2HnEnhanced for CO2Various temperatures and pressures
Fluorine-functionalized MOFsVarious gasesSelective adsorption based on fluorine interactionsVarious temperatures and pressures

This table provides a general overview of the gas adsorption capabilities of different classes of porous coordination polymers, highlighting the potential for materials based on this compound. rsc.orgresearchgate.netresearchgate.net

Crystallographic Studies of 5 Amino 2 Trifluoromethyl Benzoic Acid and Its Compounds

Single Crystal X-ray Diffraction Analysis of the Compound Itself

As of the current literature review, a definitive single crystal X-ray diffraction study for 5-Amino-2-(trifluoromethyl)benzoic acid has not been reported. While the chemical properties and synthesis of this compound are documented, its specific crystal structure, including unit cell parameters, space group, and atomic coordinates, remains to be elucidated through single-crystal X-ray analysis. The absence of this fundamental crystallographic data highlights an area for future research, which would be invaluable for the solid-state characterization and potential applications of this molecule.

Single Crystal X-ray Diffraction of Derivatives and Metal Complexes

While the crystal structure of this compound itself is not available, crystallographic studies have been conducted on closely related derivatives and metal complexes. These studies provide valuable insights into how modifications to the parent molecule or coordination with metal ions can influence the resulting crystal structures.

For instance, the crystal structures of two isomers of nitro trifluoromethyl benzoic acid have been determined. These compounds, while not containing the amino group, share the trifluoromethylbenzoic acid scaffold. The crystallographic data for these related compounds offer a glimpse into the possible packing arrangements and intermolecular interactions that might be observed in derivatives of this compound.

Additionally, metal complexes involving trifluoromethyl benzoate (B1203000) ligands have been characterized. A notable example is a dimolybdenum complex with trifluoromethyl benzoate ligands, which showcases how the carboxylate group can coordinate with metal centers to form intricate supramolecular architectures.

Interactive Table: Crystallographic Data of a Related Benzoic Acid Derivative

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°)

Note: This data is for a related compound and not this compound.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a powerful technique for the phase identification and purity assessment of crystalline materials. While a specific powder diffraction pattern for this compound is not publicly available in crystallographic databases, the general methodology is widely applied to benzoic acid derivatives nih.gov.

In a typical application, the experimental PXRD pattern of a synthesized batch of this compound would be compared against a calculated pattern from its (yet to be determined) single crystal structure. This comparison would confirm the crystalline phase and identify any crystalline impurities. In the absence of a reference pattern, PXRD can still be used to assess batch-to-batch consistency and to detect the presence of different crystalline forms (polymorphs).

Co-crystallization and Polymorphism Investigations

The phenomena of co-crystallization and polymorphism are of significant interest in the pharmaceutical and materials sciences as they can profoundly affect the properties of a compound.

Co-crystallization: This technique involves combining a target molecule with a co-former in a specific stoichiometric ratio to form a new crystalline solid with a unique structure and properties. For benzoic acid derivatives, co-crystallization has been explored to enhance properties such as solubility and stability nih.gov. Although specific co-crystals of this compound have not been detailed in the literature, its functional groups (carboxylic acid and amino group) make it a prime candidate for forming co-crystals with a variety of co-formers through hydrogen bonding.

Polymorphism: This is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit different physical properties. Studies on other benzoic acid derivatives, such as p-aminobenzoic acid and 2,6-bis(trifluoromethyl)benzoic acid, have revealed the existence of multiple polymorphs researchgate.net. This suggests that this compound may also exhibit polymorphism, and a systematic screening could potentially identify different crystalline forms with distinct characteristics. Such investigations are crucial for controlling the solid-state properties of the material.

Future Research Directions and Emerging Paradigms

Exploration of Underexplored Reactivity Pathways

The unique electronic properties of 5-Amino-2-(trifluoromethyl)benzoic acid, stemming from the electron-withdrawing trifluoromethyl group and the electron-donating amino group, present a rich landscape for discovering novel chemical transformations. Future research will likely focus on leveraging this distinct reactivity to synthesize novel heterocyclic compounds. The strategic synthesis of various heterocyclic small molecules has already demonstrated potential in creating bioactive agents. astate.edu For instance, the development of domino methodologies for synthesizing benzothiophenes and imidazoles has yielded compounds with potent anti-melanoma and antibacterial properties. astate.edu

Further exploration could involve catalytic asymmetric reactions to produce chiral derivatives with specific biological activities. The development of metal- and catalyst-free direct amidation reactions under solvent-free conditions highlights a move towards more sustainable synthetic methods. mdpi.com Investigating its utility in multicomponent reactions could also lead to the efficient construction of complex molecular architectures with potential applications in medicinal chemistry and materials science. frontiersin.org The synthesis of novel five-membered heterocycles, known for their presence in antibacterial drugs, represents a promising avenue. nih.gov

Design of Next-Generation Supramolecular Architectures

The presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (carboxylic acid and trifluoromethyl groups) makes this compound an excellent candidate for constructing intricate supramolecular assemblies. Future research is anticipated to focus on designing and synthesizing novel metal-organic frameworks (MOFs) and other crystalline structures with tailored properties. rsc.orgnih.gov

The ability of the amino and carboxylic acid groups to participate in hydrogen bonding can direct the formation of specific network topologies. cymitquimica.comresearchgate.net For instance, in a related compound, 2-amino-5-fluorobenzoic acid, intramolecular N-H⋯O hydrogen bonds and intermolecular O-H⋯O hydrogen bonds lead to the formation of specific ring structures and layered arrangements. nih.gov By carefully selecting metal ions and co-ligands, it is possible to create porous materials with applications in gas storage, separation, and catalysis. researchgate.netnih.gov Furthermore, the study of amino/aromatic interactions could reveal new insights into the forces governing the self-assembly of these molecules, potentially leading to materials with unique electronic or optical properties. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in predicting the reactivity, spectroscopic properties, and potential applications of this compound and its derivatives. nih.govpreprints.org Future research will likely employ advanced computational models to:

Predict Reaction Outcomes: By simulating reaction pathways and transition states, researchers can identify the most favorable conditions for desired chemical transformations, accelerating the discovery of new synthetic methodologies. acs.org

Design Novel Materials: Computational screening can be used to predict the structures and properties of new MOFs and other supramolecular assemblies before their synthesis, enabling the rational design of materials with specific functionalities. dntb.gov.ua

Elucidate Spectroscopic Data: DFT calculations can aid in the interpretation of experimental spectroscopic data (e.g., FT-IR and UV-Vis), providing a deeper understanding of the molecular structure and electronic properties. mdpi.comnih.gov

Assess Biological Activity: Molecular docking and dynamics simulations can predict the binding affinity of derivatives with biological targets, guiding the design of new therapeutic agents. researchgate.netnih.gov

Table 1: Computational Methods in the Study of Benzoic Acid Derivatives

Computational Method Application Reference
Density Functional Theory (DFT) Geometry optimization, vibrational frequency analysis, electronic properties mdpi.comnih.govpreprints.orgnih.gov
Time-Dependent DFT (TD-DFT) Prediction of UV-Vis absorption spectra nih.gov
Molecular Docking Prediction of binding modes and affinities with biological targets researchgate.netnih.gov

Integration into Multi-functional Hybrid Materials

The incorporation of this compound into hybrid materials is a promising area for future research. Its unique combination of functional groups allows it to act as a versatile building block for creating materials with synergistic properties. For example, it could be integrated into polymers to enhance their thermal stability or introduce specific functionalities.

The development of amino-functionalized metal-organic frameworks (MOFs) has already shown potential in catalysis. researchgate.net Post-synthetic modification of these MOFs can introduce acidic sites, creating catalysts for important biomass conversion reactions. elsevierpure.com Future work could explore the use of this compound in the synthesis of hybrid materials for applications such as:

Sensors: The amino group could be functionalized with chromophores or fluorophores to create materials that exhibit a detectable response to specific analytes.

Catalysts: The trifluoromethyl and amino groups can influence the electronic environment of catalytic centers, potentially leading to enhanced activity and selectivity.

Drug Delivery Systems: MOFs constructed from this benzoic acid derivative could serve as carriers for the controlled release of therapeutic agents. nih.gov

Elucidation of Broader In Vitro Mechanistic Landscapes

While the biological activities of many benzoic acid derivatives have been studied, the specific in vitro mechanisms of action for compounds incorporating the 5-amino-2-(trifluoromethyl) moiety remain largely unexplored. Future research should focus on detailed mechanistic studies to understand how this compound and its derivatives interact with biological systems at a molecular level.

Drawing parallels from related compounds like 5-aminosalicylic acid, it is plausible that derivatives of this compound could interact with various enzymes and receptors. nih.govnih.govresearchgate.net The trifluoromethyl group can significantly enhance properties like lipophilicity, potentially leading to improved cell permeability and target engagement.

Key areas for future investigation include:

Enzyme Inhibition Assays: Screening against a panel of enzymes, such as kinases, proteases, and metabolic enzymes, could identify specific molecular targets.

Receptor Binding Studies: Investigating the interaction with various receptors could reveal novel signaling pathways that are modulated by these compounds.

Cell-based Assays: Studying the effects on cellular processes such as proliferation, apoptosis, and inflammation can provide insights into the broader biological impact. For instance, some trifluoromethyl-containing compounds have shown potential as anticancer agents. nih.gov

"Omics" Approaches: Utilizing genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with these compounds, helping to identify key pathways and off-target effects.

Table 2: Mentioned Compound Names

Compound Name
This compound
Benzothiophenes
Imidazoles
2-amino-5-fluorobenzoic acid

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Amino-2-(trifluoromethyl)benzoic acid, and how can intermediates be purified?

  • Methodological Answer : The synthesis typically involves nitration and reduction steps. For example, nitro groups can be introduced via electrophilic aromatic substitution using nitric acid/sulfuric acid mixtures, followed by catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce the nitro group to an amine. Purification of intermediates often employs recrystallization using polar aprotic solvents (e.g., DMF or ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients. Fluorinated byproducts can be monitored via TLC or HPLC (≥95% purity thresholds) .

Q. How can the acidity of the carboxylic acid group in this compound be experimentally determined?

  • Methodological Answer : The pKa can be measured via potentiometric titration in aqueous or mixed solvent systems (e.g., water/DMSO). The electron-withdrawing trifluoromethyl group enhances acidity compared to non-fluorinated analogs. Complementary NMR titration (e.g., monitoring chemical shifts of the COOH proton in D₂O/CD₃CN) or computational methods (DFT calculations) validate experimental results .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 19^{19}F NMR identify substituent positions and confirm the absence of regioisomers. The amine proton (NH₂) appears as a broad singlet (~δ 5-6 ppm), while the CF₃ group shows a distinct 19^{19}F signal near δ -60 ppm .
  • IR : Stretching frequencies for COOH (~1700 cm⁻¹), NH₂ (~3400 cm⁻¹), and CF₃ (~1150 cm⁻¹) confirm functional groups.
  • MS : High-resolution ESI-MS or EI-MS provides molecular ion peaks and fragmentation patterns to verify the structure .

Advanced Research Questions

Q. How does the trifluoromethyl group influence hydrogen-bonding networks in crystalline this compound?

  • Methodological Answer : X-ray crystallography (using SHELXL for refinement) reveals that the CF₃ group disrupts traditional O–H···O/N hydrogen bonds due to steric and electronic effects. Graph set analysis (R₂²(8) motifs) shows weaker intermolecular interactions compared to non-fluorinated analogs, leading to altered crystal packing and solubility profiles. Synchrotron data can resolve subtle torsional angles and lattice parameters .

Q. What strategies resolve contradictions in reactivity data between this compound and its halogenated derivatives?

  • Methodological Answer : Discrepancies in reactivity (e.g., electrophilic substitution rates) arise from competing inductive (-I) effects of CF₃ vs. resonance (+M) effects of NH₂. Systematic kinetic studies under controlled conditions (e.g., varying temperature, solvent polarity) paired with Hammett plots quantify substituent effects. Computational modeling (e.g., Fukui indices) identifies reactive sites for cross-validation .

Q. How can the compound’s stability under oxidative or photolytic conditions be systematically evaluated for drug discovery applications?

  • Methodological Answer : Accelerated stability testing involves:

  • Oxidative Stability : Exposure to H₂O₂ or tert-butyl hydroperoxide in buffered solutions (pH 7.4) at 40°C, monitored via HPLC for degradation products.
  • Photolytic Stability : UV irradiation (e.g., ICH Q1B guidelines) with LC-MS to identify photo-adducts or ring-opened byproducts.
  • Mechanistic Insights : Radical trapping agents (e.g., BHT) or deuterated solvents isolate degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.